3-Amino-4-methylpyridin-2-ol
Overview
Description
3-Amino-4-methylpyridin-2-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the third position, a methyl group at the fourth position, and a hydroxyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-4-methylpyridin-2-ol involves the use of 4-methylpyridine-3-boronic acid as a starting material. The synthesis is typically carried out through a one-step reaction in the presence of a metal oxide catalyst and an inorganic amide as the ammonia source . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 3-halogenated-4-methylpyridine as a precursor. The reaction conditions are generally mild, and the process is designed to be efficient and cost-effective . This method is particularly useful for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylpyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4-methylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpyridine: Lacks the hydroxyl group at the second position.
4-Amino-3-methylpyridine: Has the amino and methyl groups at different positions.
2-Amino-4-methylpyridine: The amino group is at the second position instead of the third.
Uniqueness
3-Amino-4-methylpyridin-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-amino-4-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPRGDZYVJETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595461 | |
Record name | 3-Amino-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-54-9 | |
Record name | 3-Amino-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methylpyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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